molecular formula C26H35NO3 B1433667 [2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate CAS No. 1333234-71-1

[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate

Cat. No.: B1433667
CAS No.: 1333234-71-1
M. Wt: 409.6 g/mol
InChI Key: ICOFQCJKJOISKD-UHFFFAOYSA-N
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Description

[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the ester linkage and the introduction of the diisopropylamino and phenylpropyl groups. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, controlled reaction conditions, and purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoic acid: A simpler compound with similar structural features.

    2,3-Dihydroxy-2-methylpropanoic acid: Another related compound with different functional groups.

    Propanoic acid derivatives: Various derivatives with modifications to the propanoic acid backbone.

Uniqueness

What sets [2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16-20,23H,14-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOFQCJKJOISKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C=O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate
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[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate

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